8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a heterocyclic compound with the molecular formula and a molecular weight of 193.27 g/mol. This compound belongs to the class of benzothiazepines, which are characterized by a fused benzene and thiazepine ring structure. It is particularly noted for its potential biological activities and applications in medicinal chemistry.
The compound is classified under the broader category of benzothiazepine derivatives, which are known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific compound 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one can be sourced from chemical suppliers such as Benchchem, which provides detailed information about its synthesis and applications.
The synthesis of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one typically involves cyclization reactions. One common synthetic route includes:
Recent advancements have introduced greener synthesis methods using polyethylene glycol as a solvent and bleaching clay as a catalyst. This approach has shown yields exceeding 95% within an hour at optimal temperatures (around 60 °C) while minimizing environmental impact .
The molecular structure of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one features:
The compound's structure can be represented in various ways including:
CC1=CC=CC2=C1N(C(=O)S2)C=C(C)C
KJFRSZASZNLCDF-UHFFFAOYSA-N
These representations facilitate computational modeling and structural analysis in cheminformatics.
8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the reaction outcomes. For instance:
The mechanism of action for 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one likely involves interaction with specific biological targets such as enzymes or receptors. For example:
Research into its pharmacodynamics is ongoing to elucidate these mechanisms further .
Key physical properties include:
Relevant chemical properties include:
Data from spectral analysis (e.g., infrared spectroscopy) indicates characteristic absorption bands that confirm its structural features .
8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has several scientific applications:
This compound exemplifies the importance of heterocyclic compounds in drug discovery and development due to their diverse biological activities and structural versatility.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: